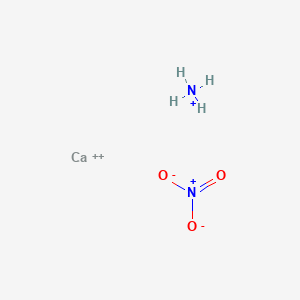

Nitric acid, ammonium calcium salt

Description

Structure

2D Structure

Properties

CAS No. |

15245-12-2 |

|---|---|

Molecular Formula |

CaH4N2O3 |

Molecular Weight |

120.12 g/mol |

IUPAC Name |

azanium;calcium;nitrate |

InChI |

InChI=1S/Ca.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |

InChI Key |

VXESZGDGSIZRQV-UHFFFAOYSA-N |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

N.[N+](=O)(O)[O-].[Ca] |

Other CAS No. |

15245-12-2 |

physical_description |

PelletsLargeCrystals |

Pictograms |

Corrosive; Irritant |

Related CAS |

13780-11-5 |

Synonyms |

nitric acid, ammonium calcium salt |

Origin of Product |

United States |

Foundational & Exploratory

Laboratory Synthesis of Calcium Ammonium Nitrate from Calcium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Calcium Ammonium Nitrate (CAN) commencing from calcium hydroxide. Two primary synthesis methodologies are detailed: a two-step process involving the initial synthesis of calcium nitrate followed by its conversion to the double salt, and a single-step process utilizing a direct reaction between calcium hydroxide and ammonium nitrate. This document includes detailed experimental protocols, stoichiometric data, and safety considerations. All quantitative information is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer. In a laboratory setting, its synthesis provides a practical example of acid-base and double displacement reactions. The final product is a double salt with the general formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[1][2] This guide focuses on synthesis routes utilizing calcium hydroxide as the calcium source.

Synthesis Pathways

There are two principal routes for the laboratory synthesis of Calcium Ammonium Nitrate starting from calcium hydroxide.

Route 1: Two-Step Synthesis via Calcium Nitrate Intermediate

This method involves two sequential reactions:

-

Neutralization: Calcium hydroxide is reacted with nitric acid to produce a calcium nitrate solution.

-

Double Salt Formation: The resulting calcium nitrate is then combined with ammonium nitrate to form Calcium Ammonium Nitrate.

The overall chemical transformations are:

-

Step 1: Ca(OH)₂ + 2HNO₃ → Ca(NO₃)₂ + 2H₂O

-

Step 2: 5Ca(NO₃)₂ + NH₄NO₃ + 10H₂O → 5Ca(NO₃)₂·NH₄NO₃·10H₂O[3]

Route 2: Single-Step Direct Reaction

This approach involves the direct reaction of calcium hydroxide with ammonium nitrate. The reaction is driven to completion by the removal of ammonia gas upon heating.[4] The resulting product is a solution of calcium nitrate, which can then be used to form the double salt by the addition of a stoichiometric amount of ammonium nitrate.

The primary reaction is:

-

Ca(OH)₂ + 2NH₄NO₃ → Ca(NO₃)₂ + 2NH₃↑ + 2H₂O[4]

Experimental Protocols

Protocol for Route 1: Two-Step Synthesis

Step 1: Synthesis of Calcium Nitrate Tetrahydrate

-

Reaction Setup: In a 250 mL beaker, place a magnetic stir bar and add 7.41 g (0.1 mol) of calcium hydroxide.

-

Neutralization: Slowly add 12.6 g (0.2 mol) of 63% nitric acid to the beaker while stirring continuously in a fume hood. The reaction is exothermic.

-

Completion and Filtration: Once the addition is complete, gently heat the solution to approximately 60°C for 15-20 minutes to ensure the reaction goes to completion. If any unreacted calcium hydroxide remains, filter the warm solution.

-

Crystallization: Transfer the clear calcium nitrate solution to an evaporating dish and heat it gently in a water bath to concentrate the solution.

-

Isolation: Cool the concentrated solution to room temperature and then in an ice bath to induce crystallization of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).

-

Drying: Collect the crystals by filtration and dry them on a watch glass.

Step 2: Formation of Calcium Ammonium Nitrate

-

Dissolution: In separate beakers, dissolve 109.26 g of the synthesized calcium nitrate tetrahydrate and 7.41 g of ammonium nitrate in a minimal amount of hot deionized water.[3]

-

Mixing: Combine the two hot solutions with vigorous stirring.[3]

-

Crystallization: Allow the mixed solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the Calcium Ammonium Nitrate double salt.[3]

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry them in a desiccator.

Protocol for Route 2: Single-Step Direct Reaction

-

Reaction Setup: In a 500 mL flask equipped with a magnetic stir bar and a reflux condenser, add 7.41 g (0.1 mol) of calcium hydroxide and 16.01 g (0.2 mol) of ammonium nitrate. Add approximately 100 mL of deionized water.

-

Reaction: Heat the mixture to boiling. Ammonia gas will be evolved.[4] This step must be performed in a well-ventilated fume hood. The ammonia can be trapped by bubbling the evolved gas through a dilute acid solution.

-

Completion: Continue boiling the solution until the evolution of ammonia gas ceases. This can be tested by holding a piece of moist pH paper near the condenser outlet; the paper will no longer turn basic when the reaction is complete.

-

Filtration: Allow the solution to cool and filter it to remove any unreacted calcium hydroxide. The resulting solution contains calcium nitrate.

-

Double Salt Formation: To the calcium nitrate solution, add a stoichiometric amount of ammonium nitrate (approximately 3.2 g, 0.04 mol, based on the initial amount of calcium hydroxide) and warm the solution to dissolve the solid.

-

Crystallization and Isolation: Cool the solution to induce crystallization of Calcium Ammonium Nitrate. Collect the crystals by filtration and dry them in a desiccator.

Data Presentation

Table 1: Stoichiometric Ratios for Synthesis

| Reactant 1 | Molar Mass ( g/mol ) | Reactant 2 | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Molar Ratio (R1:R2) |

| Route 1, Step 1 | ||||||

| Ca(OH)₂ | 74.09 | 2HNO₃ | 63.01 | Ca(NO₃)₂ | 164.09 | 1:2 |

| Route 1, Step 2 | ||||||

| 5Ca(NO₃)₂·4H₂O | 236.15 | NH₄NO₃ | 80.04 | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | 1080.71 | 5:1 |

| Route 2 | ||||||

| Ca(OH)₂ | 74.09 | 2NH₄NO₃ | 80.04 | Ca(NO₃)₂ | 164.09 | 1:2 |

Table 2: Example Quantitative Data for a Related Reaction

The following data is adapted from an experiment involving the conversion of the ammonium nitrate component in a CAN fertilizer to calcium nitrate using calcium hydroxide.[5][6] While this represents the reverse of the synthesis in some respects, it provides an indication of potential yields.

| Starting Material | Mass (g) | Reactant | Mass (g) | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Calcium Ammonium Nitrate | 146 | Ca(OH)₂ | 10 | Calcium Nitrate | 122 | 106 | 87 |

| Calcium Ammonium Nitrate | 300 | Ca(OH)₂ | 20 | Calcium Nitrate | 250.54 | 214.91 | 85.8 |

Visualization of Experimental Workflows

Caption: Workflow for the two-step synthesis of Calcium Ammonium Nitrate.

Caption: Workflow for the single-step synthesis of Calcium Ammonium Nitrate.

Safety and Handling

-

Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a fume hood.

-

Ammonia: Ammonia gas is toxic and has a pungent odor. The direct reaction route (Route 2) should be performed in a well-ventilated fume hood to avoid inhalation of the evolved ammonia gas.

-

Exothermic Reactions: The neutralization of calcium hydroxide with nitric acid is an exothermic reaction. Add the acid slowly to control the temperature rise.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The laboratory synthesis of Calcium Ammonium Nitrate from calcium hydroxide can be successfully achieved through either a two-step or a single-step reaction pathway. The choice of method may depend on the availability of reagents and equipment. The two-step process offers a more controlled synthesis of the calcium nitrate intermediate, while the single-step process is more direct but requires careful handling of evolved ammonia gas. Both methods provide a practical means of producing this important double salt for research and development purposes.

References

- 1. Calcium Nitrate/Calcium Ammonium Nitrate (CAN) - Phohom [jsfert.net]

- 2. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. Calcium-ammonium nitrate - Crystal growing [en.crystalls.info]

- 4. Sciencemadness Discussion Board - Synthesis of calcium nitrate using calcium hydroxide and ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Nitric Acid, Ammonium Calcium Salt for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of nitric acid, ammonium calcium salt, commonly known as calcium ammonium nitrate (CAN). The information presented herein is intended to support researchers, scientists, and professionals in drug development and related fields by offering detailed data, experimental methodologies, and an exploration of its components' relevance in a research context.

Introduction

This compound, is a double salt with the general formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. It is a granular or prilled solid that is highly soluble in water. While its primary application is in agriculture as a nitrogen fertilizer, its well-defined chemical properties and the nature of its constituent ions—calcium (Ca²⁺), nitrate (NO₃⁻), and ammonium (NH₄⁺)—warrant a closer examination for its potential utility in various research settings. This guide delves into its core physicochemical characteristics, the experimental protocols to determine them, and the broader context of its components in scientific research, including areas relevant to pharmaceutical and biomedical sciences.

Physicochemical Properties

The key physicochemical properties of calcium ammonium nitrate are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value |

| Appearance | White to brownish, dry granules or prills[1] |

| Odor | Odorless[1] |

| Molecular Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O[1] |

| Melting Point | Approximately 169 °C[1] |

| Decomposition Temperature | > 220 °C[1] |

| Solubility in Water | 190 g/100 mL (at 20 °C)[1] |

| Bulk Density | 1000 - 1100 kg/m ³[1] |

| Hygroscopicity | Hygroscopic[1] |

| Dissolution in Water | Endothermic[1] |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of calcium ammonium nitrate.

Determination of Solubility in Water

Objective: To determine the mass of calcium ammonium nitrate that dissolves in a given mass of water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of calcium ammonium nitrate to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, heated syringe fitted with a filter to prevent the transfer of solid particles.

-

-

Analysis:

-

Transfer the collected sample to a pre-weighed evaporating dish.

-

Dry the sample in an oven at a temperature below the decomposition point (e.g., 105 °C) until a constant weight is achieved.

-

The weight of the residue corresponds to the mass of dissolved calcium ammonium nitrate.

-

-

Calculation:

-

Solubility ( g/100 g water) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

-

Determination of Melting Point

Objective: To determine the temperature at which calcium ammonium nitrate transitions from a solid to a liquid state.

Methodology (Capillary Method):

-

Sample Preparation:

-

Ensure the calcium ammonium nitrate sample is finely powdered and completely dry.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the capillary tube in a melting point apparatus.

-

The apparatus should have a calibrated thermometer or a digital temperature sensor.

-

-

Measurement:

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Determination of Decomposition Temperature

Objective: To determine the temperature at which calcium ammonium nitrate begins to chemically decompose.

Methodology (Thermogravimetric Analysis - TGA):

-

Instrument Setup:

-

Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Use an inert sample pan (e.g., alumina or platinum).

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the calcium ammonium nitrate sample (typically 5-10 mg) into the TGA pan.

-

-

Analysis:

-

Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C per minute).

-

The TGA instrument will record the mass of the sample as a function of temperature.

-

-

Data Interpretation:

-

The onset of a significant mass loss in the TGA curve, after any initial loss of moisture, indicates the beginning of decomposition. The decomposition temperature is typically reported as the temperature at which this rapid mass loss begins.

-

Visualizations

The following diagrams illustrate the composition of calcium ammonium nitrate and a general workflow for its physicochemical characterization.

References

chemical structure and formula of hydrated calcium ammonium nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated calcium ammonium nitrate is an inorganic double salt with significant applications in agriculture as a fertilizer. While its primary utility lies outside the pharmaceutical realm, a thorough understanding of its chemical structure, formula, and synthesis is pertinent for researchers in various fields, including materials science and chemistry. This technical guide provides a comprehensive overview of hydrated calcium ammonium nitrate, focusing on its chemical identity, synthesis, and characterization.

Chemical Structure and Formula

The most common and stable form of hydrated calcium ammonium nitrate is a decahydrate with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O .[1][2][3][4][5] This formula indicates that the crystal lattice is composed of five units of calcium nitrate, one unit of ammonium nitrate, and ten molecules of water of hydration.

The structure is a complex ionic lattice. Calcium (Ca²⁺) and ammonium (NH₄⁺) cations are present, along with nitrate (NO₃⁻) anions. The water molecules are incorporated into the crystal structure, contributing to its stability.

A visualization of the constituent ions and their relationship within the hydrated double salt is presented below.

Caption: Relationship of components in hydrated calcium ammonium nitrate.

Physicochemical Properties

A summary of the key physicochemical properties of hydrated calcium ammonium nitrate is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | [1][2][3][4][5] |

| Molar Mass | 1080.71 g/mol | |

| Appearance | White to yellowish crystalline solid or prills | [4] |

| Solubility | Highly soluble in water | [4] |

| Hygroscopicity | Hygroscopic | [4] |

Experimental Protocols

Synthesis of Hydrated Calcium Ammonium Nitrate

The synthesis of 5Ca(NO₃)₂·NH₄NO₃·10H₂O is typically achieved through the crystallization from a solution containing a stoichiometric ratio of calcium nitrate and ammonium nitrate.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Ammonium nitrate (NH₄NO₃)

-

Deionized water

Procedure:

-

Molar Calculation: Calculate the required mass of calcium nitrate tetrahydrate and ammonium nitrate to achieve a 5:1 molar ratio.

-

Dissolution: In a beaker, dissolve the calculated amounts of calcium nitrate tetrahydrate and ammonium nitrate in a minimal amount of hot deionized water. Stir the solution until all salts are completely dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator over a suitable drying agent.

The workflow for the synthesis is illustrated in the following diagram.

Caption: A flowchart of the synthesis process.

Characterization Techniques

Powder XRD is employed to confirm the crystalline phase of the synthesized product.

Sample Preparation: The crystalline sample is finely ground to a homogenous powder.

Instrumentation and Parameters (Typical):

-

Instrument: A standard powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

The resulting diffraction pattern should be compared with reference patterns for 5Ca(NO₃)₂·NH₄NO₃·10H₂O to confirm its identity.[2]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the hydrated salt, including dehydration and decomposition.

Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 5-10 mg) is placed in an aluminum or ceramic pan.

Instrumentation and Parameters (Typical):

-

Instrument: A simultaneous DSC-TGA instrument.

-

Temperature Range: Ambient to 500 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

The TGA curve will show mass loss corresponding to the loss of water molecules and subsequent decomposition, while the DSC curve will indicate the endothermic or exothermic nature of these transitions.

FTIR spectroscopy is used to identify the functional groups present in the compound, namely the nitrate and ammonium ions, and the water of hydration.

Sample Preparation (ATR method): A small amount of the powdered sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters (Typical):

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Characteristic absorption bands for the nitrate group (around 1380 cm⁻¹ and 830 cm⁻¹), the ammonium group (around 3150 cm⁻¹ and 1400 cm⁻¹), and water (broad peak around 3400 cm⁻¹) should be observed.

Data Presentation

The following table summarizes the expected outcomes from the characterization techniques.

| Technique | Expected Results |

| Powder XRD | A diffraction pattern matching the reference for 5Ca(NO₃)₂·NH₄NO₃·10H₂O. |

| DSC-TGA | Stepwise mass loss in the TGA corresponding to the 10 water molecules, followed by decomposition at higher temperatures. The DSC will show endothermic peaks for dehydration and decomposition. |

| FTIR | Characteristic absorption bands for NO₃⁻, NH₄⁺, and H₂O functional groups. |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, formula, synthesis, and characterization of hydrated calcium ammonium nitrate, specifically 5Ca(NO₃)₂·NH₄NO₃·10H₂O. The provided experimental protocols offer a foundation for the laboratory preparation and analysis of this double salt. While its primary application is in agriculture, the information presented is valuable for researchers across various scientific disciplines requiring a comprehensive understanding of this inorganic compound.

References

- 1. iea-shc.org [iea-shc.org]

- 2. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 3. ES2379135T3 - Preparation procedure of a granulated industrial nitrogen-calcium fertilizer - Google Patents [patents.google.com]

- 4. US1899310A - Process of obtaining a double salt from a single salt - Google Patents [patents.google.com]

- 5. store.nfthydro.co.za [store.nfthydro.co.za]

thermal decomposition of calcium ammonium nitrate under laboratory conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Calcium Ammonium Nitrate (CAN) under laboratory conditions. The document details the decomposition pathways, presents quantitative data from thermal analysis, and outlines experimental protocols for key analytical techniques.

Introduction

Calcium Ammonium Nitrate (CAN) is a granular fertilizer composed of a mixture of ammonium nitrate (AN) and calcium carbonate (CaCO₃) or a hydrated double salt of calcium nitrate and ammonium nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O). While widely used in agriculture, its thermal behavior is of significant interest due to the inherent decomposition characteristics of its ammonium nitrate component. The presence of calcium carbonate or calcium nitrate significantly influences the decomposition process, primarily by increasing the thermal stability of the material compared to pure ammonium nitrate. This guide explores the mechanisms, quantitative aspects, and experimental investigation of this process.

Decomposition Mechanism and Pathways

The thermal decomposition of Calcium Ammonium Nitrate is intrinsically linked to the decomposition of its primary component, ammonium nitrate. However, the presence of calcium carbonate fundamentally alters the reaction pathway. The decomposition of pure ammonium nitrate can proceed through a runaway exothermic reaction. Calcium carbonate acts as a stabilizer by neutralizing the nitric acid formed during the initial dissociation of ammonium nitrate, thus inhibiting the subsequent exothermic decomposition steps.

The primary decomposition process can be understood through the following key stages:

-

Initial Dissociation of Ammonium Nitrate: The process begins with the endothermic dissociation of ammonium nitrate (AN) into ammonia (NH₃) and nitric acid (HNO₃). This is a reversible reaction and a crucial first step in the overall decomposition.

-

Acid-Base Neutralization: In the presence of calcium carbonate (CaCO₃), the nitric acid produced in the first step undergoes an acid-base reaction. This neutralization reaction is a key stabilizing factor, as it consumes the acidic species that would otherwise catalyze the exothermic decomposition of ammonium nitrate.

-

Decomposition of Ammonium Nitrate: At elevated temperatures, the ammonium nitrate component that has not been stabilized will decompose. This decomposition can follow multiple pathways, producing a variety of gaseous products, including nitrous oxide (N₂O), nitrogen (N₂), oxygen (O₂), and water (H₂O).

-

Decomposition of Calcium Nitrate: At significantly higher temperatures, the calcium nitrate component will decompose to form calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).

The following diagram illustrates the simplified primary signaling pathway for the thermal decomposition of Calcium Ammonium Nitrate:

Quantitative Data from Thermal Analysis

The thermal stability of Calcium Ammonium Nitrate is significantly higher than that of pure ammonium nitrate. This is evident from the higher onset temperature of decomposition and the reduced heat of decomposition observed in thermal analysis experiments such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Parameter | Pure Ammonium Nitrate (AN) | Calcium Ammonium Nitrate (CAN) / AN with CaCO₃ | Reference |

| Melting Point | ~169 °C | ~169 °C (for the AN component) | [1] |

| Decomposition Onset Temperature | ~200-220 °C | > 220 °C | [1] |

| Maximum Decomposition Temperature (Tₘₐₓ) | 263.0 °C (DTA) | 270.7 - 308.8 °C (with 5% dolomite/limestone) | [2] |

| 326 °C (DSC) | 360.0 °C (with 5% CaCO₃), 389.0 °C (with 20% CaCO₃) | [2] | |

| Heat of Decomposition | 1255 J/g | 397 J/g (with 33% CaCO₃) | [2] |

| Primary Gaseous Products | N₂O, H₂O, NH₃, NOx | N₂O, H₂O, NH₃, NOx, CO₂ | [1][3][4] |

| Solid Residue | (none) | CaO (at high temperatures) |

Experimental Protocols

The investigation of the thermal decomposition of Calcium Ammonium Nitrate under laboratory conditions typically involves thermal analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and heat of decomposition of Calcium Ammonium Nitrate.

Methodology:

-

Sample Preparation: A small, representative sample of Calcium Ammonium Nitrate (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA/DSC instrument is calibrated according to the manufacturer's specifications.

-

A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Experimental Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass loss (TGA) and the differential heat flow (DSC) are recorded as a function of temperature.

-

-

Data Analysis:

-

The TGA curve is analyzed to identify the temperature ranges of mass loss, corresponding to dehydration and decomposition events.

-

The DSC curve is analyzed to identify endothermic and exothermic events. The onset temperature of decomposition and the peak maximum temperature are determined. The area under the exothermic peak is integrated to calculate the heat of decomposition.

-

The following diagram outlines the general experimental workflow for TGA/DSC analysis:

Conclusion

The thermal decomposition of Calcium Ammonium Nitrate is a complex process governed by the interplay of its constituent components. The presence of calcium carbonate significantly enhances the thermal stability of the material by neutralizing the nitric acid formed during the initial stages of decomposition. Understanding the decomposition pathways, quantitative thermal parameters, and appropriate experimental protocols is crucial for the safe handling, storage, and utilization of this important nitrogen-based compound in various industrial and research applications. The data and methodologies presented in this guide provide a foundational understanding for professionals working with Calcium Ammonium Nitrate.

References

Navigating the Solubility Landscape of Calcium Ammonium Nitrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium ammonium nitrate (CAN) in various organic solvents. Given that "calcium ammonium nitrate" can refer to different chemical entities, this document clarifies the distinctions and presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility analysis. This guide is intended to be a valuable resource for professionals in research, scientific, and pharmaceutical development fields who require a thorough understanding of CAN's behavior in non-aqueous systems.

Understanding Calcium Ammonium Nitrate: More Than a Single Compound

It is crucial to recognize that Calcium Ammonium Nitrate (CAN) is not a monolithic entity. Commercially, it is available in two primary forms, and understanding the specific composition is paramount for any solubility study:

-

The Double Salt: This is a hydrated double salt with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O . It is a fully water-soluble, crystalline compound often used in fertilizers.[1] For the purposes of this guide, this formulation is the primary subject of interest when discussing "calcium ammonium nitrate."

-

A Mixture: In some contexts, CAN can refer to a physical mixture of calcium carbonate (CaCO₃) or calcium sulfate (CaSO₄) with ammonium nitrate (NH₄NO₃). The solubility of such mixtures will be dominated by the individual solubilities of its components and the largely insoluble nature of calcium carbonate or sulfate in organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for calcium nitrate and ammonium nitrate in key organic solvents at various temperatures. It is important to note that the solubility of the double salt, 5Ca(NO₃)₂·NH₄NO₃·10H₂O, may differ from that of its individual components due to interactions in the crystal lattice and in solution.

Table 1: Solubility of Calcium Nitrate (Ca(NO₃)₂) in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 40 | 158[2] |

| Ethanol | 20 | 51.4[3] |

| 40 | 62.9[2][3] | |

| Acetone | Room Temperature | Very Soluble[4] |

Table 2: Solubility of Ammonium Nitrate (NH₄NO₃) in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 14 | 14.6[5] |

| 18.5 | 16.3[5] | |

| 20 | 17.1[5] | |

| Ethanol | 20 | 3.8 |

| 40 | 5[5] | |

| 60 | 7.5[5] | |

| Acetone | Room Temperature | Practically Insoluble (0.5 g / 100 g) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for any research or development application. The following are detailed methodologies for key experiments to determine the solubility of calcium ammonium nitrate or its components in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution is prepared by adding an excess of the solid solute to the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached between the undissolved solid and the solution. The concentration of the solute in the clear, saturated solution is then determined.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh an excess amount of finely ground calcium ammonium nitrate (or its individual components).

-

Place the weighed solid into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or flasks in a thermostatic shaker bath).

-

Add a known volume or mass of the desired organic solvent to each vessel.

-

-

Equilibration:

-

Agitate the mixtures at a constant, controlled temperature. The agitation should be vigorous enough to ensure good mixing but not so aggressive as to cause significant particle size reduction.

-

Allow the mixture to equilibrate for an extended period (e.g., 24 to 72 hours). The exact time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing precipitation or further dissolution.

-

Immediately filter the sample through a fine-pored, solvent-resistant filter (e.g., PTFE) to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

The concentration of the dissolved solute in the filtrate can be determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is determined.

-

Spectroscopic Methods: Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of calcium ions.

-

Chromatographic Methods: Ion chromatography can be employed to quantify the concentration of nitrate and ammonium ions.

-

-

Gravimetric Analysis

This method is a straightforward approach for determining the concentration of a non-volatile solute in a saturated solution.

Principle: A precisely measured amount of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

Detailed Methodology:

-

Sample Collection:

-

Following the equilibration and phase separation steps described in the isothermal equilibrium method, accurately pipette a known volume or weigh a known mass of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution in the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.

-

-

Drying and Weighing:

-

Once the solvent appears to be fully evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 60-80°C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature to prevent the hygroscopic solid from absorbing atmospheric moisture.

-

Weigh the dish containing the dry solid residue.

-

Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

The solubility can be calculated as follows:

-

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + residue)] * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination and analysis of the solubility of calcium ammonium nitrate in an organic solvent.

References

- 1. Sciencemadness Discussion Board - Ammonium nitrate solubility in different fuels. - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. chegg.com [chegg.com]

- 4. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ammonium nitrate [chemister.ru]

A Technical Guide to Calcium Ammonium Nitrate: Historical Development and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical development, physicochemical properties, and diverse research applications of Calcium Ammonium Nitrate (CAN). While primarily known as an agricultural fertilizer, CAN's unique properties have led to its use in various specialized research contexts, from plant biotechnology and animal nutrition to forensic and environmental sciences. This document details key experimental methodologies and presents quantitative data to support its utility as a research chemical.

Historical Development

Calcium Ammonium Nitrate was first synthesized in the early 20th century, emerging from the need for a safer and more stable nitrogen-based fertilizer than pure ammonium nitrate.[1] The development of industrial-scale ammonia synthesis via the Haber-Bosch process in 1908 was a pivotal moment, providing the raw materials for nitrogen fertilizers.[2] Following this, major chemical companies like BASF began expanding their production of nitrogen fertilizers, leading to the creation of CAN.[2]

The primary motivation for developing CAN was to mitigate the explosion hazard and hygroscopic nature of ammonium nitrate. By mixing ammonium nitrate with a stabilizer like calcium carbonate (limestone or dolomite), a safer, granular product was created.[3] This formulation, also known as nitro-limestone or nitrochalk, not only improved safety but also offered the agronomic benefit of supplying calcium to the soil.[4][5] Initially, CAN contained around 20.5% nitrogen, but modern formulations typically contain 26-28% nitrogen.[6]

Physicochemical and Toxicological Properties

CAN is typically a white to off-white granular solid.[7] It is highly soluble in water, a property crucial for its application in both agriculture and laboratory settings.[7] The dissolution of CAN in water is an endothermic process, which has led to its use in instant cold packs as a safer alternative to ammonium nitrate.[4][5] High-purity grades of CAN are valued in laboratory and industrial settings for their stable pH and consistent chemical behavior, which minimizes unwanted side reactions.[3]

Table 1: Physicochemical Properties of Calcium Ammonium Nitrate

| Property | Value / Description | Reference(s) |

| Chemical Formula | Variable; a mixture of NH₄NO₃ and CaCO₃, or a hydrated double salt: 5Ca(NO₃)₂•NH₄NO₃•10H₂O. | [4][5] |

| Appearance | White to off-white or brownish granules. | [7][8] |

| Nitrogen Content | Typically 21-27%. | [5] |

| Calcium Content | Roughly 8%. | [5] |

| Solubility in Water | High; approx. 190-200 g/100 mL at 20°C. | [7][8] |

| pH of Solution | Generally around 5.5 to 6.5. | [7] |

| Melting Point | Approx. 169°C. | [8] |

| Decomposition Temp. | > 220°C; releases toxic fumes (NOx). | [8] |

| Key Characteristic | Endothermic dissolution in water. | [4] |

Table 2: Toxicological Data for Calcium Ammonium Nitrate Components

| Parameter | Chemical | Value | Species | Reference(s) |

| LD50 (Oral) | Ammonium Nitrate | 2300 mg/kg | Rat | [8] |

| LD50 (Dermal) | Ammonium Nitrate | > 2000 mg/kg | Rat | [1] |

| LC50 (Inhalation) | Ammonium Nitrate | > 88 mg/L (4 hrs) | Rat | [8] |

| Eye Irritation | CAN | Causes serious eye damage. | Rabbit | [1] |

| Skin Irritation | Ammonium Nitrate | Very slight skin irritation. | - | [8] |

Note: Toxicological data for CAN as a mixture can vary. The data presented primarily reflects its main component, ammonium nitrate. Ingestion of large quantities can lead to methemoglobinemia due to the nitrate ions.[9]

Applications in Research

While not a mainstream laboratory chemical for drug development, CAN has been utilized in several specific areas of scientific research.

Recent research has demonstrated the successful use of fertilizer-grade CAN as a substitute for ammonium nitrate and potassium nitrate in Murashige and Skoog (MS) medium for the in-vitro propagation of sugarcane.[10] This is significant as the acquisition of pure ammonium nitrate for research is often restricted.

Experimental Protocol: Preparation of Modified MS Medium with CAN

-

Objective: To replace the standard nitrogen sources (NH₄NO₃ and KNO₃) in MS medium with Calcium Ammonium Nitrate and ammonium sulfate for sugarcane tissue culture.

-

Materials:

-

Fertilizer-grade Calcium Ammonium Nitrate (CAN, purity up to 99%).[10]

-

Ammonium sulfate ((NH₄)₂SO₄).

-

Standard MS medium components (excluding NH₄NO₃ and KNO₃).

-

Sucrose, agar, and growth regulators as required.

-

Sterile distilled water.

-

-

Methodology:

-

Prepare a basal MS medium solution containing all macro- and micronutrients, vitamins, and iron sources, but omitting NH₄NO₃ and KNO₃.

-

In place of the standard nitrogen sources, add CAN and ammonium sulfate to achieve the desired final concentrations of nitrate (NO₃⁻) and ammonium (NH₄⁺) ions. A study on sugarcane found optimal results with a final concentration of 39.38 mM NO₃⁻ and 20.59 mM NH₄⁺.[10]

-

Adjust the pH of the medium to the standard level (typically 5.7-5.8) using NaOH or HCl.

-

Add agar and autoclave the medium for sterilization.

-

Aseptically transfer sugarcane explants to the cooled, solidified medium and incubate under standard culture conditions.

-

-

Analysis: Assess plantlet growth by measuring morphological and physiological parameters (e.g., height, root length, biomass) and compare against a standard MS medium control group.[10]

CAN has been investigated as a non-protein nitrogen source and a methane inhibitor in the diet of ruminants like dairy cows and goats.[6][11] Research in this area provides valuable insights into microbial fermentation and metabolic processes, which can be relevant to broader bioprocessing and gut microbiome studies.

Experimental Protocol: In Vivo Ruminant Feeding Trial with CAN

-

Objective: To evaluate the effects of dietary CAN supplementation on nutrient digestibility, milk quality, and ruminal fermentation in lactating dairy goats.[6]

-

Animals and Diet:

-

Use lactating Saanen goats in a controlled study design (e.g., Latin square).

-

Formulate a basal diet. Experimental diets include a control (e.g., with urea) and treatments with CAN added at different concentrations (e.g., 10 g/kg and 20 g/kg of dry matter).[6]

-

The CAN used is a decahydrate form [5Ca(NO₃)₂·NH₄NO₃·10H₂O].[6]

-

-

Methodology:

-

Adapt animals to the experimental diets gradually over several days.

-

During the collection period, record feed intake and collect samples of feed, feces, and milk.

-

Collect rumen fluid samples via esophageal tubing at specified time points post-feeding to analyze fermentation parameters (e.g., pH, volatile fatty acids, ammonia concentration).

-

Analyze milk samples for composition (fat, protein), fatty acid profile, and nitrate/nitrite residues.

-

-

Analysis: Use standard laboratory procedures for nutrient analysis (e.g., Kjeldahl for protein), gas chromatography for fatty acids and volatile fatty acids, and spectrophotometry for nitrate/nitrite levels. Statistically analyze data to determine the effects of CAN supplementation.

The misuse of CAN in improvised explosive devices has necessitated the development of advanced analytical methods for its detection and origin tracing.[5][12] This research is at the forefront of analytical chemistry, employing sophisticated techniques that are broadly applicable in pharmaceutical and environmental analysis.

Experimental Protocol: Isotopic and Elemental Profiling of CAN

-

Objective: To differentiate between different batches and manufacturers of ammonium nitrate-based materials, including CAN, for forensic intelligence.[5][13]

-

Materials:

-

Ammonium nitrate or CAN samples from various sources.

-

Post-blast debris samples from controlled detonations.

-

-

Methodology: Sample Preparation & Analysis

-

For post-blast debris, collect samples from witness materials (e.g., metal, plastic) using aqueous swabs.[12]

-

For bulk material, dissolve the sample in deionized water.

-

Elemental Analysis: Analyze the aqueous samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the trace elemental composition. Over 30 elements, including Magnesium (Mg), Calcium (Ca), and Strontium (Sr), can be useful for differentiation.[5]

-

Isotopic Analysis: Analyze samples using Isotope-Ratio Mass Spectrometry (IRMS) to determine the ¹⁵N and ¹⁸O isotopic composition of the nitrate and ammonium components.[5][13]

-

-

Data Analysis:

-

Use the unique elemental and isotopic "fingerprints" to compare samples.

-

Apply statistical methods like Linear Discriminant Analysis (LDA) to calculate likelihood ratios, providing a quantitative measure of the strength of a match between a crime scene sample and a reference sample from a suspect.[5]

-

Conclusion

The historical development of Calcium Ammonium Nitrate was driven by the need for a safe and stable agricultural fertilizer. While its role as a primary research chemical in fields like drug discovery is limited, its unique properties have enabled its application in specialized areas of scientific inquiry. For researchers in biotechnology, high-purity CAN presents a viable and safer alternative nitrogen source in cell culture applications. For those in animal science and microbiology, it serves as a tool to study microbial fermentation and metabolic pathways. Furthermore, the forensic investigation of CAN has pushed the boundaries of analytical chemistry, yielding sophisticated protocols for elemental and isotopic profiling that have broad relevance. This guide demonstrates that even a common industrial chemical can find significant utility in diverse and technically advanced research settings.

References

- 1. redox.com [redox.com]

- 2. ureaknowhow.com [ureaknowhow.com]

- 3. Trusted Industrial Chemical Manufacturers and Global Nitrate Suppliers | Knlan [knlanchemical.com]

- 4. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]

- 5. Isotopic and elemental profiling of ammonium nitrate in forensic explosives investigations [repository.tno.nl]

- 6. mdpi.com [mdpi.com]

- 7. mygarden.co.nz [mygarden.co.nz]

- 8. store.unifirstfirstaidandsafety.com [store.unifirstfirstaidandsafety.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of calcium ammonium nitrate fed to dairy cows on nutrient intake and digestibility, milk quality, microbial protein synthesis, and ruminal fermentation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physical and chemical evidence remaining after the explosion of large improvised bombs. Part 2: Firings of calcium ammonium nitrate/sugar mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotopic and elemental profiling of ammonium nitrate in forensic explosives investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Physicochemical Properties, Safety, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number provided in the query, 15245-12-2, corresponds to Nitric acid, ammonium calcium salt, a substance primarily used as a fertilizer. However, the request for information on signaling pathways and the specified audience strongly indicate an interest in a pharmacologically active compound. It is highly probable that the intended compound of interest is 1-(2-Pyrimidinyl)piperazine (1-PP) , a significant metabolite of several anxiolytic drugs, for which the correct CAS number is 20980-22-7 . This guide will focus exclusively on 1-(2-Pyrimidinyl)piperazine.

Executive Summary

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active N-arylpiperazine derivative. It is the principal metabolite of several azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] 1-PP itself exhibits significant biological activity, primarily as a potent antagonist of the α₂-adrenergic receptor and a weak partial agonist of the 5-HT₁ₐ serotonin receptor.[1][3] This dual mechanism contributes to the overall pharmacological profile of its parent drugs.[2] This document provides a comprehensive overview of the physicochemical data, safety information, experimental protocols, and key signaling pathways associated with 1-(2-Pyrimidinyl)piperazine.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(2-Pyrimidinyl)piperazine.

| Property | Value | Reference(s) |

| CAS Number | 20980-22-7 | [4][5] |

| Molecular Formula | C₈H₁₂N₄ | [5][6] |

| Molecular Weight | 164.21 g/mol | [5][6] |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidine | [6] |

| Synonyms | 1-PP, 1-PmP, 2-(1-Piperazinyl)pyrimidine, 1-(2-Pyrimidyl)piperazine | [4][7] |

| Appearance | After melting, clear yellow liquid | [7] |

| Melting Point | 32-34 °C | |

| Boiling Point | 277 °C (lit.); 118-120 °C at 2 Torr | [7] |

| Density | 1.158 g/mL at 25 °C (lit.) | |

| pKa (basic) | 8.9 | [6] |

| LogP | 0.49 | |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Refractive Index | n20/D 1.587 (lit.) | |

| Vapor Pressure | 0.000195 mmHg at 25°C | [7] |

Safety and Handling

1-(2-Pyrimidinyl)piperazine is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[4][8] Work should be conducted in a well-ventilated area or under a fume hood.[4]

GHS Hazard Classification

The following table summarizes the GHS classification for 1-(2-Pyrimidinyl)piperazine. It is important to note that classifications can vary between suppliers.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 1B / 1 / 2 | H314: Causes severe skin burns and eye damage | [1][6][8] |

| H315: Causes skin irritation | [1][6] | ||

| Serious Eye Damage/Eye Irritation | 1 / 2 | H319: Causes serious eye irritation | [1][6] |

| Specific Target Organ Toxicity (Single Exp.) | 3 | H335: May cause respiratory irritation | [1][5][6] |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | [4] |

Toxicological Data

| Test | Result | Species | Reference |

| LD50 | 130 mg/kg | Mammal (species unspec.) |

Experimental Protocols

Synthesis of 1-(2-Pyrimidinyl)piperazine

This protocol describes a common method for the synthesis of 1-PP via nucleophilic substitution.

Principle: An excess of piperazine is reacted with 2-chloropyrimidine. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl byproduct. The product is then isolated by extraction and purified by distillation.

Materials:

-

Anhydrous piperazine

-

2-Chloropyrimidine

-

Ethanol

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Dissolve anhydrous piperazine (e.g., 1 mol) in ethanol in a reaction flask.

-

To this solution, add 2-chloropyrimidine (e.g., 0.2 mol) portion-wise while stirring.[9]

-

Stir the resulting mixture at room temperature for approximately 3 hours.[9]

-

After the reaction is complete, add a 5% aqueous sodium hydroxide solution to the mixture.

-

Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction from the aqueous layer three times.[9]

-

Combine the organic (chloroform) layers and wash them three times with water.

-

Dry the chloroform layer over anhydrous magnesium sulfate.[9]

-

Filter to remove the drying agent and remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by vacuum distillation to yield 1-(2-pyrimidinyl)piperazine.[9]

Radioligand Binding Assay for α₂-Adrenergic Receptor Affinity

This protocol provides a general method for determining the binding affinity (Ki) of 1-PP for α₂-adrenergic receptors using a competitive binding assay.

Principle: This assay measures the ability of a test compound (1-PP) to compete with a radiolabeled ligand (e.g., [³H]yohimbine, an α₂-antagonist) for binding to receptors in a tissue preparation (e.g., rat brain synaptosomes or cell membranes expressing the receptor).

Materials:

-

Tissue preparation (e.g., isolated brain membranes) containing α₂-adrenergic receptors.

-

Radioligand: e.g., [³H]yohimbine.

-

Test Compound: 1-(2-Pyrimidinyl)piperazine.

-

Non-specific binding control: A high concentration of an unlabeled α₂-ligand (e.g., phentolamine or yohimbine).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (1-PP).

-

Total and Non-specific Binding: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (1-PP) concentration. Determine the IC₅₀ (concentration of 1-PP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT₁ₐ Receptor Partial Agonism ([³⁵S]GTPγS Binding)

This protocol outlines a method to determine the functional activity (partial agonism) of 1-PP at the 5-HT₁ₐ receptor.

Principle: Agonist activation of G-protein coupled receptors (GPCRs) like the 5-HT₁ₐ receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation. Partial agonists will stimulate binding but to a lesser degree than a full agonist.

Materials:

-

Membrane preparation from cells expressing 5-HT₁ₐ receptors (e.g., rat hippocampus or recombinant cell lines).

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: 1-(2-Pyrimidinyl)piperazine.

-

Full Agonist Control: e.g., Serotonin (5-HT) or 8-OH-DPAT.

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid).

-

GDP (Guanosine 5'-diphosphate).

-

Glass fiber filters, filtration apparatus, and liquid scintillation counter.

Procedure:

-

Membrane Pre-incubation: Pre-incubate the membranes in the assay buffer containing GDP.[10]

-

Reaction Initiation: Start the reaction by adding varying concentrations of the test compound (1-PP) or the full agonist control, immediately followed by the addition of [³⁵S]GTPγS.[10]

-

Basal and Non-specific Binding: Prepare tubes for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[10]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the logarithm of the agonist concentration. Determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect). The Eₘₐₓ of 1-PP will be expressed as a percentage of the Eₘₐₓ of the full agonist to quantify its partial agonist activity.[1]

Biological Activity and Signaling Pathways

1-PP is a primary active metabolite of buspirone and other azapirones, formed via oxidation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[11][12] It readily crosses the blood-brain barrier and can reach higher concentrations in the brain than its parent drug, buspirone.[2][13] 1-PP is further metabolized via hydroxylation by the polymorphic enzyme CYP2D6.[14]

The primary pharmacological actions of 1-PP are mediated through two key receptor systems.

α₂-Adrenergic Receptor Antagonism

1-PP is a potent antagonist at α₂-adrenergic receptors (Kᵢ = 7.3–40 nM).[1] These receptors are inhibitory G-protein (Gᵢ/Gₒ) coupled receptors that function as autoreceptors on noradrenergic neurons and as postsynaptic receptors in various brain regions. By blocking these receptors, 1-PP disinhibits noradrenergic neurons, leading to an increase in the firing rate of neurons in the locus coeruleus and enhanced norepinephrine release in terminal fields.[3] This action is believed to contribute to the therapeutic effects of its parent drugs.

5-HT₁ₐ Receptor Partial Agonism

1-PP also acts as a partial agonist at 5-HT₁ₐ serotonin receptors, though with significantly lower affinity (Kᵢ = 414 nM) and intrinsic efficacy (Eₘₐₓ ≈ 54%) compared to full agonists like serotonin or buspirone.[1] 5-HT₁ₐ receptors are also coupled to Gᵢ/Gₒ proteins. As autoreceptors on serotonergic neurons in the raphe nuclei, their activation reduces neuronal firing and serotonin release. The partial agonism of 1-PP means it can produce a submaximal response, potentially acting as a functional antagonist in the presence of a full agonist like serotonin.

Metabolic Pathway from Buspirone

The formation of 1-PP is a critical step in the metabolism of buspirone. This biotransformation significantly alters the pharmacological profile, introducing potent α₂-adrenergic antagonism.

References

- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Buspirone - Wikipedia [en.wikipedia.org]

- 13. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

role of calcium in the chemical stability of ammonium nitrate

An In-depth Technical Guide on the Role of Calcium in the Chemical Stability of Ammonium Nitrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ammonium nitrate (AN) is a widely utilized compound, primarily as a nitrogen source in fertilizers and as an oxidizing agent in explosives. However, its inherent instability, characterized by hygroscopicity, phase transitions, and potential for explosive decomposition, presents significant safety and handling challenges. The addition of calcium, typically in the form of calcium carbonate (limestone/dolomite) or calcium nitrate, is a critical strategy for enhancing the chemical stability of ammonium nitrate. This technical guide provides a comprehensive analysis of the mechanisms through which calcium mitigates the hazardous properties of AN, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Chemical Instability of Ammonium Nitrate

The instability of pure ammonium nitrate stems from two primary characteristics:

-

Thermal Decomposition: The decomposition of ammonium nitrate begins with an endothermic dissociation into ammonia (NH₃) and nitric acid (HNO₃). This initial step is followed by a series of complex and highly exothermic reactions that can become self-sustaining and lead to a runaway reaction or detonation under certain conditions, such as confinement or the presence of contaminants.[1][2][3]

-

Crystalline Phase Transitions: Ammonium nitrate exists in several crystalline phases at atmospheric pressure. The transition between its β-rhombic and α-rhombic forms occurs around 32.3 °C and is accompanied by a significant 3.6% change in density and volume.[2] This repeated volume change during thermal cycling can degrade the physical integrity of AN prills, leading to caking and dust formation, which increases handling risks.[4]

The Stabilizing Role of Calcium

The incorporation of calcium-containing compounds, leading to the formation of Calcium Ammonium Nitrate (CAN), is a proven method to counteract the inherent instabilities of AN.[5][6] The primary mechanism of stabilization involves the chemical intervention of the calcium compound in the decomposition pathway.

Mechanism of Thermal Stabilization

Computational and experimental studies have elucidated the mechanism by which calcium carbonate (CaCO₃), a common additive, enhances thermal stability.[5][7][8] The carbonate anion (CO₃²⁻) acts as a robust stabilizer by intercepting the nitric acid produced during the initial dissociation of AN.

The proposed reaction pathway is as follows:

-

AN Dissociation (Unstabilized): NH₄NO₃ ⇌ NH₃ + HNO₃

-

Acid Interception (Stabilized): CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + H₂O + CO₂

By consuming the nitric acid, the calcium carbonate prevents the subsequent exothermic decomposition reactions from occurring, thus inhibiting a runaway thermal event.[5][7] This chemical stabilization significantly raises the decomposition temperature and reduces the total heat generated.[5]

Caption: Ammonium Nitrate decomposition pathways, with and without calcium carbonate stabilization.

Quantitative Effects of Calcium on AN Stability

The addition of calcium compounds results in measurable improvements in the thermal and detonation stability of ammonium nitrate.

Thermal Stability Data

Differential Scanning Calorimetry (DSC) is used to quantify the effect of additives on the thermal decomposition of AN. Key parameters include the maximum temperature of the exothermic peak (T_max) and the total heat of decomposition.

Table 1: Effect of Calcium Carbonate and Calcium Sulfate on AN Thermal Decomposition

| Additive | Concentration (wt%) | T_max (°C) | Heat of Decomposition (J/g) | Data Source |

|---|---|---|---|---|

| None (Pure AN) | 0% | 326 | 1255 | [5][7] |

| Calcium Carbonate (CaCO₃) | 5% | 360 | Not Reported | [5][7] |

| Calcium Carbonate (CaCO₃) | 20% | 389 | Not Reported | [5][7] |

| Calcium Carbonate (CaCO₃) | 33% | Not Reported | 397 | [5][7] |

| Calcium Sulfate (CaSO₄) | 5% | 333 | Not Reported | [5] |

| Calcium Sulfate (CaSO₄) | 20% | 334 | Not Reported | [5] |

| Calcium Sulfate (CaSO₄) | 33% | Not Reported | 669 |[5] |

As indicated by the data, calcium carbonate is a significantly more effective thermal stabilizer than calcium sulfate.[5]

Detonation Properties

Calcium additives act as a diluent, absorbing heat and reducing the energy released during decomposition, which in turn suppresses detonation properties.

Table 2: Effect of Calcium Additives on AN Detonation Properties

| Mixture | Parameter | Value | Reference Standard | Data Source |

|---|---|---|---|---|

| AN / CaCO₃ (90/10 wt%) | Explosive Power | 10% of Picric Acid | Pure AN: 80% of Picric Acid | [5][7] |

| AN / Calcium Nitrate (1:1 ratio) | Velocity of Detonation (VOD) | 5000 m/s | PETN Detonating Cord: 7000 m/s | [9] |

| AN coated with 20% Limestone | Detonation Propagation | Prevented | Uncoated AN: Propagates |[10][11] |

Hygroscopicity

While beneficial for thermal stability, the addition of calcium nitrate can increase the hygroscopicity of the final product. Calcium Ammonium Nitrate (CAN) is known to be hygroscopic, meaning it readily absorbs moisture from the air.[12][13][14]

Table 3: Hygroscopicity of Calcium Ammonium Nitrate

| Product | Parameter | Condition | Value | Data Source |

|---|

| Prilled Calcium Ammonium Nitrate (CAN) | Critical Relative Humidity (CRH) | 30 °C | ~55% |[13] |

The Critical Relative Humidity is the atmospheric humidity above which the material will absorb moisture. A lower CRH indicates higher hygroscopicity.

Experimental Protocols

The assessment of AN stability involves several key analytical techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These techniques are used to study the thermal behavior of materials.

-

Objective: To determine phase transition temperatures, melting points, decomposition temperatures, and heat of reaction.

-

Methodology:

-

Sample Preparation: A small, precisely weighed sample (e.g., 5-25 mg) of the AN mixture is placed into a crucible (typically aluminum or ceramic).[1]

-

Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC/TGA furnace. The furnace atmosphere is controlled (e.g., nitrogen or air flow).

-

Thermal Program: The sample is heated at a constant, predefined rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[15]

-

Data Acquisition: The instrument continuously measures the difference in heat flow between the sample and the reference (DSC signal) and the change in sample mass (TGA signal) as a function of temperature.[15][16][17]

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting, phase transitions) and exothermic events (decomposition), as well as mass loss corresponding to the release of gaseous products.

-

Caption: A typical experimental workflow for DSC/TGA analysis of ammonium nitrate mixtures.

Detonation Velocity Testing (D'autriche Method)

This method is a field technique used to measure the velocity of detonation (VOD) of an explosive.

-

Objective: To determine the speed at which the detonation wave propagates through a column of the explosive material.

-

Methodology:

-

Charge Preparation: The explosive material (e.g., AN/CN mixture) is packed into a tube or charge of known length.

-

Detonating Cord Setup: A detonating cord with a known, high VOD (e.g., 7000 m/s) is marked at two points (A and B) and inserted into the explosive charge at both ends.[9] The cord extends out from the charge and the two ends are brought together.

-

Initiation: The explosive charge is initiated at one end.

-

Collision Point Measurement: The detonation waves from the charge travel through the detonating cord from points A and B. The point where these two waves collide and extinguish each other is marked on the cord.

-

Calculation: The distance from the center point between A and B to the collision point is measured. Using the known VOD of the detonating cord and the geometry of the setup, the VOD of the test explosive can be calculated.[9]

-

Conclusion

The addition of calcium, primarily as calcium carbonate, is a highly effective and widely adopted method for improving the chemical stability of ammonium nitrate. It functions by chemically interrupting the thermal decomposition pathway, significantly increasing the onset temperature of decomposition and reducing the net energy release. This stabilization mitigates the risk of accidental detonation, making the resulting product, Calcium Ammonium Nitrate (CAN), safer for transport, storage, and use, particularly in the fertilizer industry. While this process enhances safety, it is important to manage the increased hygroscopicity of the final product to maintain its physical quality. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working with these critical materials.

References

- 1. Publishers Panel [zeszyty-naukowe.awl.edu.pl]

- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Toward the Mechanistic Understanding of the Additives’ Role on Ammonium Nitrate Decomposition: Calcium Carbonate and Calcium Sulfate as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jes.or.jp [jes.or.jp]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]

- 13. fertechinform.org [fertechinform.org]

- 14. Calcium Ammonium Nitrate : Agrico [agricocanada.com]

- 15. fpe.umd.edu [fpe.umd.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

theoretical yield calculation for nitric acid and ammonia reaction to form CAN

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Calcium Ammonium Nitrate (CAN)

Introduction

Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer in the agricultural sector. It is valued for its nutrient composition, providing both ammonium and nitrate forms of nitrogen to plants, and for its improved safety and handling characteristics compared to pure ammonium nitrate. The production of CAN is a multi-step industrial process that begins with the synthesis of ammonia and nitric acid. This guide provides a detailed technical overview of the core chemical reaction between ammonia and nitric acid to form ammonium nitrate, the subsequent production of CAN, and a comprehensive methodology for calculating the theoretical yield.

This document is intended for researchers, scientists, and professionals in the fields of chemical engineering and drug development who require a fundamental understanding of the stoichiometry, reaction conditions, and mass balance calculations involved in the production of CAN.

The Core Chemical Reaction: Ammonium Nitrate Synthesis

The foundational chemical process in the production of CAN is the acid-base neutralization reaction between ammonia (NH₃) and nitric acid (HNO₃) to produce ammonium nitrate (NH₄NO₃).[1] This reaction is highly exothermic and is the basis for the theoretical yield calculation.[2][3]

The balanced chemical equation for this reaction is:

This equation shows a 1:1 stoichiometric relationship between ammonia and nitric acid, meaning that one mole of ammonia reacts with one mole of nitric acid to produce one mole of ammonium nitrate.[6][7]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.

Step-by-Step Calculation Protocol

-

Determine the Molar Masses: Calculate the molar masses of the reactants (NH₃, HNO₃) and the product (NH₄NO₃).

-

Identify the Limiting Reactant: Convert the mass of each reactant to moles. The reactant that produces the least amount of product is the limiting reactant and will determine the theoretical yield.

-

Calculate the Theoretical Yield of Ammonium Nitrate: Use the mole ratio from the balanced equation to determine the moles of NH₄NO₃ produced from the limiting reactant.

-

Convert Moles of Product to Mass: Convert the moles of NH₄NO₃ to grams to find the theoretical yield.

-

Calculate the Final Mass of CAN: CAN is a mixture of ammonium nitrate and a filler, typically calcium carbonate (CaCO₃).[8] The final mass of CAN is determined by the mass of ammonium nitrate produced and the desired percentage of the filler.

Sample Calculation

Objective: Calculate the theoretical yield of ammonium nitrate and the final mass of CAN from 100.0 g of ammonia and 400.0 g of nitric acid, assuming the final CAN product contains 80% NH₄NO₃ by mass.

Step 1: Molar Masses

-

Molar Mass of NH₃ = 14.01 g/mol + 3 * (1.01 g/mol ) = 17.04 g/mol

-

Molar Mass of HNO₃ = 1.01 g/mol + 14.01 g/mol + 3 * (16.00 g/mol ) = 63.02 g/mol

-

Molar Mass of NH₄NO₃ = 2 * (14.01 g/mol ) + 4 * (1.01 g/mol ) + 3 * (16.00 g/mol ) = 80.06 g/mol

Step 2: Identify the Limiting Reactant

-

Moles of NH₃ = 100.0 g / 17.04 g/mol = 5.87 moles

-

Moles of HNO₃ = 400.0 g / 63.02 g/mol = 6.35 moles

Since the reaction is 1:1, ammonia (5.87 moles) is the limiting reactant as there is less of it than nitric acid.

Step 3: Calculate Moles of Ammonium Nitrate

-

Moles of NH₄NO₃ produced = 5.87 moles of NH₃ * (1 mole NH₄NO₃ / 1 mole NH₃) = 5.87 moles

Step 4: Calculate Theoretical Yield of Ammonium Nitrate

-

Theoretical Yield of NH₄NO₃ = 5.87 moles * 80.06 g/mol = 469.95 g

Step 5: Calculate Final Mass of CAN

-

If NH₄NO₃ is 80% of the final CAN mass:

-

Final Mass of CAN = 469.95 g / 0.80 = 587.44 g

Industrial Production of CAN: An Experimental Protocol Overview

The industrial synthesis of CAN is a continuous process.[9] The following protocol outlines the major stages.

Raw Material Synthesis

-

Ammonia Production (Haber-Bosch Process): Nitrogen from the air is reacted with hydrogen (typically derived from natural gas) at high temperatures and pressures to produce anhydrous ammonia.[10][11]

-

Nitric Acid Production (Ostwald Process): The synthesized ammonia is catalytically oxidized with air to form nitrogen monoxide (NO), which is then further oxidized to nitrogen dioxide (NO₂) and absorbed in water to produce nitric acid (HNO₃).[2][9]

Ammonium Nitrate Synthesis

-

Neutralization: Anhydrous ammonia gas and concentrated nitric acid are fed into a reactor.[3] The highly exothermic neutralization reaction occurs, forming an aqueous solution of ammonium nitrate, typically at a concentration of about 83%.[2]

-

Concentration: The excess water is evaporated from the ammonium nitrate solution to achieve a melt with a concentration of 95% to 99.9%.[3]

CAN Granulation

-

Mixing: The concentrated ammonium nitrate melt is mixed with a filler, which is typically powdered limestone or dolomite (calcium carbonate).[9][12]

-

Granulation/Prilling: The mixture is then formed into granules or prills. This can be done in a rotating drum or by spraying the melt down a prilling tower where it solidifies into small beads as it falls.[2][3]

-

Drying and Coating: The granules are dried, cooled, and then coated with an anti-caking agent to prevent moisture absorption.[2][9]

Data Presentation

The following tables summarize key quantitative data relevant to the industrial production of CAN.

Table 1: Molar Masses of Key Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) |